BMS-963272

MGAT2 DGAT1 selectivity

MGAT2 inhibitor research often faces confounding GI toxicity from DGAT1 off-target effects. BMS-963272 solves this with >4,600-fold selectivity over DGAT1, clean GI tolerability in primates, and validated human Phase 1 weight loss efficacy. • hMGAT2 IC50: 7.1 nM; >4,600× selective vs DGAT1 • Human Phase 1: safe, well-tolerated, body weight reduction in obese adults (NCT04116632) • 100% metabolic stability in human/mouse liver microsomes • In vivo efficacy at 30 mg/kg BID in DIO mice Ideal translational reference standard for MGAT2 target validation and PD biomarker calibration.

Molecular Formula C24H21F6N5O2
Molecular Weight 525.4 g/mol
Cat. No. B10830052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-963272
Molecular FormulaC24H21F6N5O2
Molecular Weight525.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C(=O)NC(C2)(C3=CC=C(C=C3)OCCCC(F)(F)F)C(F)(F)F)C4=NNN=N4
InChIInChI=1S/C24H21F6N5O2/c1-14-3-5-15(6-4-14)18-13-22(24(28,29)30,31-21(36)19(18)20-32-34-35-33-20)16-7-9-17(10-8-16)37-12-2-11-23(25,26)27/h3-10H,2,11-13H2,1H3,(H,31,36)(H,32,33,34,35)/t22-/m0/s1
InChIKeyAEMPUAWUDAMJBV-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-963272 – MGAT2 Inhibitor with Phase 1 Clinical Data for Obesity and NASH Research Procurement


BMS-963272 is a small-molecule monoacylglycerol acyltransferase 2 (MGAT2) inhibitor that inhibits human MGAT2 with an IC50 of 7.1 nM [1]. The compound was optimized from an aryl dihydropyridinone hit (compound 1, hMGAT2 IC50 = 175 nM) and progressed to Phase 1 clinical evaluation based on on-target weight loss efficacy in diet-induced obese mice and a favorable preclinical safety profile [1]. BMS-963272 has demonstrated human proof-of-concept data showing safety, tolerability, and body weight reduction in obese adults [2].

Why BMS-963272 Cannot Be Interchanged with Other MGAT2 or DGAT1 Inhibitors in Research Studies


MGAT2 inhibitors exhibit marked differences in potency, selectivity, pharmacokinetics, and tolerability profiles that preclude generic substitution. BMS-963272 possesses a unique combination of high selectivity over DGAT1 (>4,600-fold) that translates to an absence of diarrhea in non-human primates, in stark contrast to DGAT1 inhibitors [1][2]. Additionally, its complete metabolic stability in liver microsomes and human Phase 1 weight loss data distinguish it from earlier leads like compound 1 and even from follow-on MGAT2 inhibitors with different dose-exposure relationships . These specific attributes directly impact experimental outcomes in obesity, NASH, and metabolic disease models.

BMS-963272 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


BMS-963272 MGAT2 Inhibitory Potency and Selectivity Profile vs. DGAT1 and Other Acyltransferases

BMS-963272 inhibits human MGAT2 with an IC50 of 7.1 nM [1]. It demonstrates exceptional selectivity over human DGAT1 (IC50 >33,000 nM), human MGAT3 (IC50 >820 nM), and human AWAT2 (IC50 >33,000 nM) [1]. This >4,600-fold selectivity for MGAT2 over DGAT1 is critical, as selective DGAT1 inhibitors are associated with gastrointestinal adverse events such as diarrhea in preclinical models and clinical studies [2].

MGAT2 DGAT1 selectivity acyltransferase obesity NASH

In Vivo Efficacy: BMS-963272 Reduces Body Weight Gain and Food Intake in Diet-Induced Obese Mice

In a 24-day diet-induced obese (DIO) mouse model, BMS-963272 administered orally at 30 mg/kg twice daily reduced body weight gain by 8.6%-14.3% and decreased food intake by 18%-27% . By comparison, the follow-on MGAT2 inhibitor BMS-986172 achieved a 5% body weight reduction at a minimum efficacious dose of 0.1 mg/kg in DIO mice , but at a 300-fold lower dose, indicating different potency and exposure requirements for efficacy.

obesity MGAT2 in vivo body weight food intake

Gastrointestinal Tolerability: BMS-963272 Avoids DGAT1 Inhibitor-Associated Diarrhea in Cynomolgus Monkeys

In high-fat-diet-treated cynomolgus monkeys, BMS-963272 did not cause diarrhea, whereas a selective DGAT1 inhibitor tested in parallel produced significant gastrointestinal adverse effects [1]. This direct head-to-head comparison highlights a key tolerability advantage of MGAT2 inhibition over DGAT1 inhibition in a non-human primate model relevant to human gastrointestinal physiology.

tolerability diarrhea DGAT1 MGAT2 cynomolgus NASH

Human Clinical Validation: BMS-963272 Demonstrates Safety, Tolerability, and Weight Loss in Phase 1 Obesity Trial

In a Phase 1 multiple-dose trial in healthy obese adults (NCT04116632), BMS-963272 was safe and well tolerated with zero treatment discontinuations due to adverse events, and it significantly decreased body weight while elevating gut hormones GLP-1 and PYY [1]. This contrasts with several early-stage metabolic drug candidates that fail due to poor tolerability or lack of human efficacy signal.

clinical Phase 1 obesity weight loss GLP-1 PYY

Metabolic Stability: BMS-963272 Exhibits Complete Resistance to Liver Microsomal Degradation

BMS-963272 demonstrates 100% metabolic stability in both human and mouse liver microsomes . In contrast, the initial screening hit compound 1 (hMGAT2 IC50 = 175 nM) from which BMS-963272 was optimized exhibited poor microsomal metabolic stability, rendering it unsuitable for in vivo studies [1]. This improved stability is a direct result of medicinal chemistry optimization.

metabolic stability microsomes pharmacokinetics MGAT2

BMS-963272 Research Applications: Where This MGAT2 Inhibitor Provides Distinct Experimental Advantages


Comparative In Vivo Pharmacology of MGAT2 vs. DGAT1 Inhibition in Metabolic Disease Models

For researchers comparing MGAT2 and DGAT1 as therapeutic targets in obesity or NASH, BMS-963272 provides a selective MGAT2 inhibitor with a clean gastrointestinal tolerability profile in primates, in contrast to DGAT1 inhibitors which cause diarrhea [1]. This enables clean interpretation of target-specific effects on weight loss, food intake, and liver fibrosis without confounding GI adverse events.

Validation of MGAT2 as a Target for Weight Management Using a Clinically Advanced Tool Compound

With human Phase 1 data showing safety, tolerability, and weight loss in obese adults [1], BMS-963272 serves as a gold-standard reference molecule for validating preclinical findings against clinical outcomes. This is particularly valuable for translational research programs aiming to benchmark new MGAT2 inhibitors or to investigate downstream mechanisms (GLP-1/PYY elevation) in human-relevant assays.

Optimization of In Vivo Dosing Regimens for MGAT2 Inhibitors in DIO Mouse Studies

BMS-963272's well-characterized in vivo efficacy at 30 mg/kg BID [1] and its complete microsomal stability make it an ideal positive control for establishing pharmacodynamic (PD) biomarker assays (e.g., plasma long-chain dicarboxylic acids) and for calibrating dose-response relationships when screening novel MGAT2 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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